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molecular formula C10H11NO B1317624 6-methyl-3,4-dihydroquinolin-2(1H)-one CAS No. 20150-83-8

6-methyl-3,4-dihydroquinolin-2(1H)-one

Cat. No. B1317624
M. Wt: 161.2 g/mol
InChI Key: DKNXPCXIGGIJNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04322439

Procedure details

Analogously to Example 13(b) of 9.6 g of 6-methyl-1,2,3,4-tetrahydroquinolin-2-one are reacted with TEBA and dimethyl sulphate in methylene chloride/50% strength sodium hydroxide solution. After extraction with methylene chloride there are obtained 10.2 g (98% of theory) of 1,6-dimethyl-1,2,3,4-tetrahydroquinolin-2-one as a tough oil. The oil is hydrolysed in aqueous-basic solution analogously to Example 3(b).
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH2:6][CH2:5]2.S(OC)(O[CH3:17])(=O)=O.[OH-].[Na+]>CC[N+](CC1C=CC=CC=1)(CC)CC.[Cl-].C(Cl)Cl>[CH3:17][N:8]1[C:9]2[C:4](=[CH:3][C:2]([CH3:1])=[CH:11][CH:10]=2)[CH2:5][CH2:6][C:7]1=[O:12] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
CC=1C=C2CCC(NC2=CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CC[N+](CC)(CC)CC1=CC=CC=C1.[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After extraction with methylene chloride

Outcomes

Product
Name
Type
product
Smiles
CN1C(CCC2=CC(=CC=C12)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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